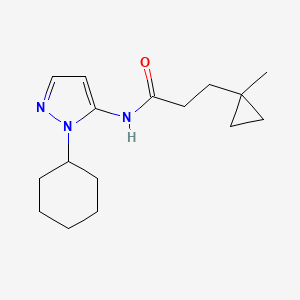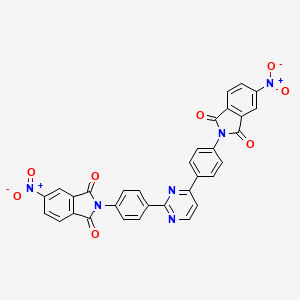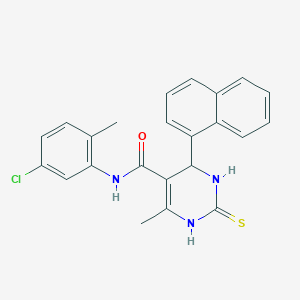
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation.
作用機序
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of glycine, an essential co-agonist of the receptor. By blocking the activation of the NMDA receptor, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide inhibits the induction of LTP and impairs the formation of new memories.
Biochemical and Physiological Effects:
In addition to its effects on memory formation, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, and to decrease the release of glutamate, an excitatory neurotransmitter. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One of the main advantages of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific role of the NMDA receptor in various physiological and pathological processes. However, one limitation of using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is its relatively short half-life, which requires frequent administration in animal studies.
将来の方向性
There are several future directions for research on N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in combination with other drugs to treat neurological disorders. Finally, there is a need for further research on the long-term effects of N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide on memory formation and cognitive function.
Conclusion:
In conclusion, N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been used to study the role of the NMDA receptor in various neurological disorders and has a range of biochemical and physiological effects. While there are limitations to using N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in lab experiments, there are several future directions for research on this compound.
合成法
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with hydrazine to form 1-cyclohexylhydrazine. This intermediate is then reacted with 1-methylcyclopropylcarbonyl chloride to form 1-cyclohexyl-3-(1-methylcyclopropyl)urea. Finally, the urea is reacted with 1-bromo-5-chloro-pyrazole to form N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide.
科学的研究の応用
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been widely used in scientific research to study the role of the NMDA receptor in synaptic plasticity and memory formation. It has been shown to block the induction of long-term potentiation (LTP), a process that is crucial for the formation of new memories. N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been used to study the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-16(10-11-16)9-7-15(20)18-14-8-12-17-19(14)13-5-3-2-4-6-13/h8,12-13H,2-7,9-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBEEBWADMPSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)NC2=CC=NN2C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclohexyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2-furylmethyl)thio]ethyl}-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5064596.png)
![N-{3-[(2,2-diphenylpropanoyl)amino]phenyl}benzamide](/img/structure/B5064604.png)
![(3R*,4R*)-1-[(5-ethyl-2-furyl)methyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5064605.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5064606.png)


![3-chloro-5-(4-methoxyphenyl)-2-[(4-methyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5064636.png)
![1-(4-fluorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5064647.png)
![1-[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5064651.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5064658.png)
![1-benzyl-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5064676.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5064683.png)
![3-(4-methoxybenzyl)-1-methyl-8-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5064693.png)